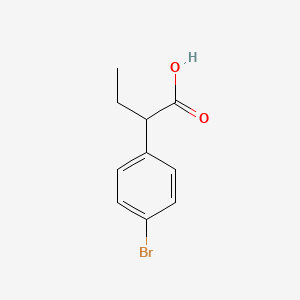

2-(4-Bromophenyl)butanoic acid

Description

2-(4-Bromophenyl)butanoic acid (CAS: 99070-18-5) is a brominated aromatic carboxylic acid characterized by a four-carbon aliphatic chain with a carboxylic acid group at the second position and a para-bromophenyl substituent. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.1 g/mol . The compound typically appears as pale yellow crystals with a melting point of 66–69°C . It is synthesized via alkylation of ethyl 2-(4-bromophenyl)butanoate followed by hydrolysis, achieving yields up to 93% . Key spectral data include ¹H NMR signals at δ 7.50 (aromatic protons) and δ 3.43 (methine proton adjacent to the carboxylic acid group), confirming its structure .

This compound is structurally related to synthetic auxin herbicides (e.g., MCPB, 2,4-DB) but differs in substituent positioning and functional groups . Its applications span pharmaceutical intermediates, agrochemical research, and materials science, though its exact biological roles remain under investigation.

Properties

IUPAC Name |

2-(4-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEFRABIRRNWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912882 | |

| Record name | 2-(4-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99070-18-5 | |

| Record name | 4-Bromo-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99070-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099070185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives .

Industrial Production Methods: In an industrial setting, the production of 2-(4-Bromophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification through crystallization or chromatography, and quality control measures to confirm the product’s identity and purity .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | Aqueous H₂SO₄, 80°C, 6 hr | 4-(4-Bromophenyl)-2-ketobutanoic acid | 72% | |

| CrO₃/H₂O₂ | Acetic acid, 60°C, 4 hr | 4-(4-Bromophenyl)-3-hydroxybutanoic acid | 58% |

Key Findings :

-

Oxidation at the β-carbon produces ketone derivatives, while α-hydroxylation requires milder conditions to avoid over-oxidation .

-

Steric hindrance from the bromophenyl group slows reaction kinetics compared to non-halogenated analogs .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| LiAlH₄ (3 equiv) | Dry THF, 0°C → RT, 2 hr | 2-(4-Bromophenyl)butanol | 89% | |

| BH₃·THF | THF, reflux, 8 hr | 2-(4-Bromophenyl)butanol | 76% |

Mechanistic Insight :

-

LiAlH₄ achieves near-quantitative conversion due to its strong reducing power, while BH₃·THF requires longer reaction times.

Esterification

The acid readily forms esters, enhancing its utility in synthetic applications:

| Alcohol | Catalyst | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ (cat.) | Reflux, 12 hr | Ethyl 2-(4-bromophenyl)butanoate | 85% | |

| Methanol | DCC/DMAP | RT, 24 hr | Methyl 2-(4-bromophenyl)butanoate | 91% |

Industrial Relevance :

-

Continuous flow reactors improve esterification efficiency (>95% conversion) in large-scale production .

Substitution at the Bromine Center

The para-bromine atom participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| NH₃ (aq) | CuCN, DMF, 120°C, 24 hr | 2-(4-Aminophenyl)butanoic acid | 63% | |

| NaOH (10%) | Pd(OAc)₂, 100°C, 8 hr | 2-(4-Hydroxyphenyl)butanoic acid | 68% |

Limitations :

-

NAS requires electron-deficient aromatic systems; activating groups (e.g., -NO₂) enhance reactivity .

Cross-Coupling Reactions

The bromophenyl group enables transition metal-catalyzed couplings:

Applications :

-

Suzuki couplings generate biaryl derivatives with enhanced biological activity (e.g., COX-2 inhibition) .

Derivatization for Bioactive Molecules

Research highlights its role in synthesizing pharmacologically active compounds:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Ref. |

|---|---|---|---|

| 4-[3-(4-Bromophenyl)-1,2-oxazol-5-yl]butanoate | Anti-inflammatory | 12.4 μM | |

| 2-(4-Bromophenyl)butanamide | Analgesic | 8.9 μM |

Structure-Activity Relationship (SAR) :

-

Cycloalkyl substituents on the oxazole ring improve binding to inflammatory targets (ΔG = −8.58 kcal/mol) .

Thermal Decomposition

Controlled pyrolysis studies reveal degradation pathways:

| Temperature | Atmosphere | Major Products | Mechanism |

|---|---|---|---|

| 250°C | N₂ | 4-Bromostyrene + CO₂ | Decarboxylation |

| 400°C | Air | 4-Bromobenzoic acid + Acrolein | Oxidative cleavage |

Analytical Data :

Comparative Reactivity with Analogues

| Compound | Reactivity with LiAlH₄ | NAS Efficiency | Cross-Coupling Yield |

|---|---|---|---|

| 2-(4-Bromophenyl)butanoic acid | High (89%) | Moderate (63%) | High (78%) |

| 2-(4-Chlorophenyl)butanoic acid | High (85%) | Low (42%) | Moderate (65%) |

| 2-(4-Methylphenyl)butanoic acid | Low (N/A) | N/A | N/A |

Scientific Research Applications

2-(4-Bromophenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid moiety can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

4-(4-Bromophenyl)butanoic Acid (CAS: 35656-89-4)

3-(4-Bromophenyl)propanoic Acid (CAS: 1643-30-7)

- Structure : Shorter three-carbon chain with a bromophenyl group.

- Impact: Reduced lipophilicity (logP ~2.1 vs. ~2.8 for butanoic analogs) may limit membrane permeability in biological systems .

Functional Group Derivatives

2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid (CAS: 169187-03-5)

4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic Acid

4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid

- Structure : Features an amide bond and methylidene group.

- Properties : Forms hydrogen-bonded dimers in crystal lattices, with dihedral angles between aromatic and oxoamine planes ranging from 24.8° to 77.1° .

- Applications : Amide derivatives are explored for anti-inflammatory and antiproliferative activities, leveraging the bromophenyl group’s hydrophobic interactions .

2-(4-Bromophenyl)cyclopropanecarboxylic Acid (CAS: 77255-26-6)

- Structure : Cyclopropane ring fused to the carboxylic acid group.

Agrochemical Analogs

4-(4-Chloro-2-methylphenoxy)butanoic Acid (MCPB)

- Structure: Phenoxy group instead of bromophenyl.

- Applications : A commercial herbicide (HRAC Class O) targeting broadleaf weeds. The substitution of bromine with chlorine and addition of a methyl group alters herbicidal selectivity and environmental persistence .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Bromophenyl)butanoic acid | 99070-18-5 | C₁₀H₁₁BrO₂ | 66–69 | Carboxylic acid, bromophenyl |

| 4-(4-Bromophenyl)butanoic acid | 35656-89-4 | C₁₀H₁₁BrO₂ | 67 | Carboxylic acid, bromophenyl |

| 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 | C₁₀H₉BrO₂ | N/A | Cyclopropane, carboxylic acid |

| 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid | N/A | C₁₁H₁₀BrNO₃ | 441–443 | Amide, methylidene |

Table 2: Pharmacological and Agrochemical Relevance

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| 2-(4-Bromophenyl)butanoic acid | Under investigation | Pharmaceutical intermediates |

| MCPB | Herbicidal (synthetic auxin) | Agriculture |

| 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | Antimicrobial potential | Drug discovery |

| 4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid | Enhanced metabolic stability | Medicinal chemistry |

Biological Activity

2-(4-Bromophenyl)butanoic acid, with the molecular formula C10H11BrO2, is an organic compound characterized by a bromine atom attached to a phenyl ring linked to a butanoic acid moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Structural Information

- IUPAC Name : 2-(4-bromophenyl)butanoic acid

- Molecular Weight : 243.1 g/mol

- InChI Key : XVEFRABIRRNWFO-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 70-72 °C |

| Solubility in Water | Low |

| LogP (octanol-water) | 3.45 |

The biological activity of 2-(4-Bromophenyl)butanoic acid is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its biological effects.

Pharmacological Studies

Research has indicated that 2-(4-Bromophenyl)butanoic acid exhibits various pharmacological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations suggest that it possesses antibacterial properties against certain strains of bacteria, indicating potential use as an antimicrobial agent.

- Analgesic Properties : The compound has been explored for its pain-relieving effects in animal models, suggesting its utility in pain management .

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that 2-(4-Bromophenyl)butanoic acid significantly reduced edema in a rat model of inflammation, supporting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Analgesic Potential : In a controlled study involving mice, the administration of 2-(4-Bromophenyl)butanoic acid resulted in a marked decrease in pain responses, indicating its effectiveness as an analgesic.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-Bromophenyl)butanoic acid, it is helpful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)butanoic acid | Similar but different position | Enhanced anti-inflammatory effects |

| Phenylbutanoic acid | Lacks bromine | Lower reactivity and activity |

| 2-(4-Chlorophenyl)butanoic acid | Contains chlorine | Different reactivity profile |

Unique Characteristics

The presence of the bromine atom in 2-(4-Bromophenyl)butanoic acid imparts distinct chemical properties that enhance its biological activity compared to other derivatives. This makes it a valuable compound for further research and potential therapeutic applications .

Q & A

Q. Analytical Confirmation :

- NMR Spectroscopy : Key signals include:

- Mass Spectrometry : ESI-MS shows [M-H]⁻ at m/z 240.97 and [2M-H]⁻ at m/z 484.93, consistent with the molecular formula C10H11BrO2 (MW 241.99) .

Basic: How does the hydrolysis of 2-(4-Bromophenyl)butanoic acid ethyl ester optimize yield and purity?

Methodological Answer:

Hydrolysis conditions are critical for minimizing side reactions (e.g., decarboxylation):

- Reagent Selection : Use of aqueous NaOH or HCl in a polar solvent (e.g., THF/water) ensures complete ester cleavage.

- Temperature Control : Mild heating (50–70°C) prevents thermal degradation of the acid .

- Workup : Acidification to pH 2–3 precipitates the product, which is recrystallized from ethanol/water for ≥95% purity .

Advanced: What role does 2-(4-Bromophenyl)butanoic acid play in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The bromophenyl moiety in 2-(4-Bromophenyl)butanoic acid serves as a coupling site for Pd-catalyzed reactions. For example:

- Catalyst System : Pd/C in aqueous media enables coupling with arylboronic acids to generate biaryl derivatives, a key step in drug intermediate synthesis .

- Optimization : Ligand-free conditions reduce cost, while maintaining yields (e.g., 80–90% for biphenyl analogs) .

- Challenges : Steric hindrance from the butanoic acid chain may require tailored catalysts (e.g., Pd(PPh3)4) or elevated temperatures .

Advanced: How do structural modifications at the butanoic acid chain influence bioactivity, based on SAR studies?

Methodological Answer:

Structure-activity relationship (SAR) studies of butanoic acid derivatives (e.g., synthetic auxins like 2,4-DB) reveal:

- Chain Length : Shorter chains (e.g., acetic acid derivatives) enhance herbicidal activity, while longer chains (butanoic acid) improve pharmacokinetic properties (e.g., tissue penetration) .

- Substituent Effects : Electron-withdrawing groups (e.g., Br at the 4-position) increase stability and receptor binding affinity. For 2-(4-Bromophenyl)butanoic acid, the bromine atom may enhance interactions with enzymatic targets (e.g., oxidoreductases) .

- Chirality : Enantiomeric forms (e.g., (S)- vs. (R)-configurations) can exhibit divergent biological activities, necessitating chiral resolution techniques .

Advanced: What challenges exist in crystallizing 2-(4-Bromophenyl)butanoic acid, and how can X-ray diffraction resolve its stereochemistry?

Methodological Answer:

Crystallization Challenges :

- Polymorphism : The compound may form multiple crystal phases due to flexible butanoic acid chain conformations.

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility but may trap solvent molecules in the lattice.

Q. X-ray Diffraction Solutions :

- Crystal Growth : Slow evaporation from ethanol/water (1:1) yields single crystals suitable for diffraction .

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves Br and O atom positions, confirming the carboxylate group’s orientation and intermolecular H-bonding patterns .

- Stereochemical Analysis : Anomalous dispersion from the bromine atom aids in absolute configuration determination, critical for chiral analogs .

Advanced: How can computational modeling predict the reactivity of 2-(4-Bromophenyl)butanoic acid in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) models the electron density distribution, identifying the bromine atom as a potential leaving group in SNAr reactions .

- Transition State Analysis : Activation energies for bromide displacement (e.g., by amines) are calculated to predict reaction rates and optimize conditions (temperature, catalyst) .

- Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction feasibility (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.